5,6,7,8-四氢喹唑啉-4-醇

描述

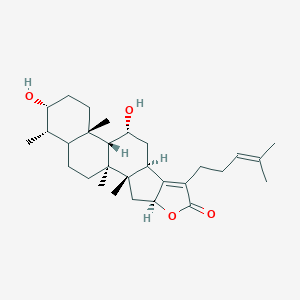

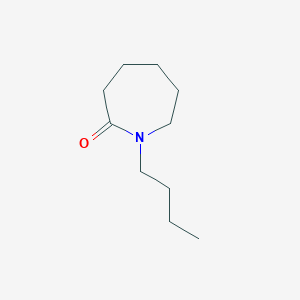

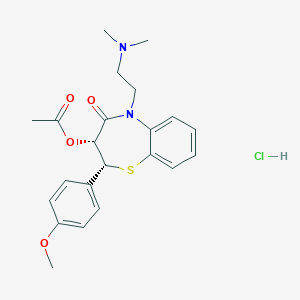

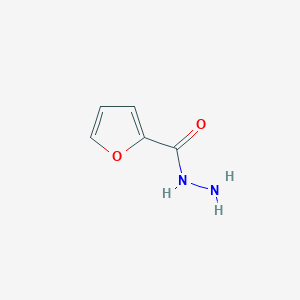

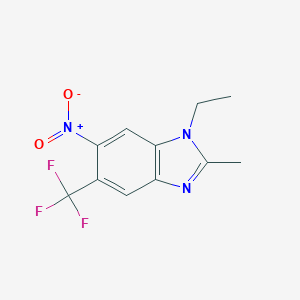

5,6,7,8-Tetrahydroquinazolin-4-ol is a chemical compound that serves as a core structure for various synthetic derivatives with potential biological activities. The compound is characterized by a tetrahydroquinazoline backbone, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyrimidine ring. This structural motif is of interest in medicinal chemistry due to its presence in compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazolin-4-ol derivatives has been explored through various methods. One approach involves the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol to yield enantiomerically pure compounds . Another method utilizes α-aminoamidines to react with bis-benzylidene cyclohexanones under mild conditions, leading to excellent yields and providing a new series of derivatives . Additionally, a one-pot synthesis involving Ugi-azide reactions followed by a Palladium-catalyzed azide-isocyanide cross-coupling/cyclization reaction has been reported for the preparation of 4-tetrazolyl-3,4-dihydroquinazoline derivatives .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinazolin-4-ol derivatives has been characterized by various analytical techniques. For instance, X-ray diffraction analysis has been used to determine the crystal structure of new tetrahydroisoquinoline derivatives, providing insight into the three-dimensional arrangement of atoms within the molecules .

Chemical Reactions Analysis

5,6,7,8-Tetrahydroquinazolin-4-ol derivatives undergo a variety of chemical reactions that allow for further functionalization of the core structure. These reactions include mesylation, substitution with azides, thioacetates, and dimethyl malonate anions, as well as benzylamine to yield substituted products . The compounds can also undergo intramolecular Thorpe–Zeigler cyclization to form tetrahydrothieno[2,3-c]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinazolin-4-ol derivatives are influenced by the substituents attached to the core structure. For example, the introduction of trifluoromethyl groups has been shown to yield compounds with valuable chemotypes in medicinal chemistry due to the presence of a metabolically-stable CF3 group . The derivatives also exhibit a range of biological activities, including antiparasitic and antitumor properties, as well as the potential to inhibit HBV capsid assembly .

科学研究应用

合成新化合物:

- 5,6,7,8-四氢喹唑啉-4-醇用于合成各种新化合物,如8-二氨甲烯衍生物,可用于制备硼螯合物复合物 (Dorokhov & Present, 1994)。

- 它在合成杂环类似物如四氢喹唑啉、四氢吲唑和四氢苯并噻唑方面起着关键作用,对多巴胺D3受体表现出高亲和力和选择性 (Avenell et al., 1999)。

生物活性和医学研究:

- 研究表明,5,6,7,8-四氢喹唑啉-4-醇的衍生物,如2,4-二氨基四氢喹唑啉,作为肺囊虫和弓形虫的二氢叶酸还原酶(DHFR)的非经典抑制剂,并具有抗肿瘤性能 (Gangjee et al., 1995)。

- 某些衍生物还显示出对疟原虫寄生虫疟原虫的显著抑制浓度,表明它们有潜力作为抗疟疾药物 (Ommeh et al., 2004)。

疼痛治疗药物的开发:

- 四氢喹唑啉衍生物已被评估为选择性sigma-1受体拮抗剂,表明它们有潜力用于疼痛治疗 (Lan et al., 2016)。

治疗多药耐药结核病的潜力:

- 最近的研究表明,5,6,7,8-四氢喹唑啉的某些合成衍生物对结核分枝杆菌的关键酶具有高结合亲和力,突显了它们作为新型抗多药耐药菌株结核病药物的潜力 (Snizhko et al., 2022)。

化学合成和绿色化学:

- 四氢喹唑啉也是绿色化学研究的一部分,正在探索用于构建多官能苯的新型环保方法 (Damera & Pagadala, 2023)。

属性

IUPAC Name |

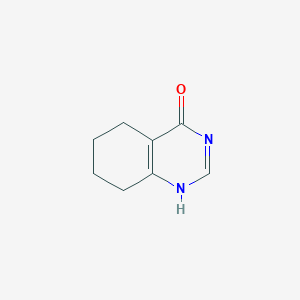

5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGSBIJEQBQFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172707 | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinazolin-4-ol | |

CAS RN |

19178-19-9 | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)

![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)